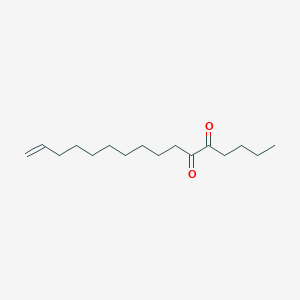
Hexadec-15-ene-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-15-ene-5,6-dione is an organic compound with the molecular formula C16H28O2. It contains a total of 46 atoms, including 28 hydrogen atoms, 16 carbon atoms, and 2 oxygen atoms . The compound features a double bond and two ketone groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
The synthesis of Hexadec-15-ene-5,6-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the oxidation of hexadec-15-ene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often include an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using metal catalysts like palladium or platinum to enhance the reaction efficiency and yield. The reaction is usually carried out under controlled temperature and pressure conditions to ensure optimal results.
Chemical Reactions Analysis
Hexadec-15-ene-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions where the ketone groups are replaced by other functional groups such as amines or halides.
Common Reagents and Conditions: Common reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and substituted derivatives of this compound.
Scientific Research Applications
Hexadec-15-ene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactive ketone groups.
Mechanism of Action
The mechanism of action of Hexadec-15-ene-5,6-dione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, leading to changes in their activity and function.
Pathways Involved: It may affect metabolic pathways by inhibiting or activating specific enzymes, thereby influencing cellular processes such as energy production and signal transduction.
Comparison with Similar Compounds
Hexadec-15-ene-5,6-dione can be compared with other similar compounds, such as:
Hexadecane: Unlike this compound, hexadecane lacks the double bond and ketone groups, making it less reactive in chemical reactions.
Hexadec-15-ene-5-one:
Hexadec-15-ene-5,6-diol: The presence of hydroxyl groups instead of ketone groups in this compound results in different chemical properties and reactivity.
This compound stands out due to its unique combination of a double bond and two ketone groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
87163-31-3 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
hexadec-15-ene-5,6-dione |
InChI |
InChI=1S/C16H28O2/c1-3-5-7-8-9-10-11-12-14-16(18)15(17)13-6-4-2/h3H,1,4-14H2,2H3 |
InChI Key |
QPOWGEULBIEGEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















